molecular formula C12H11ClN3O2P B12787390 5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole CAS No. 82201-26-1

5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole

Cat. No.: B12787390
CAS No.: 82201-26-1
M. Wt: 295.66 g/mol
InChI Key: NGIYIUCTGASGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone is a complex organic compound featuring a unique diazaphospholo-oxazaphosphol ring system

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone typically involves multi-step organic reactions. Starting from 4-chlorobenzoic acid, the compound can be synthesized through a series of esterification, hydrazination, and cyclization reactions . Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and amines.

    Cyclization: The compound can undergo intramolecular cyclization to form different ring structures.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds include other diazaphospholo-oxazaphosphol derivatives. Compared to these, 1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

82201-26-1

Molecular Formula

C12H11ClN3O2P

Molecular Weight

295.66 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone

InChI

InChI=1S/C12H11ClN3O2P/c1-7-12-18-15-11(9-3-5-10(13)6-4-9)19(12)16(14-7)8(2)17/h3-6,12H,1-2H3

InChI Key

NGIYIUCTGASGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(P2C1ON=C2C3=CC=C(C=C3)Cl)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.